2-Amino-2-(cyclooct-2-en-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(cyclooct-2-en-1-yl)acetamide is an organic compound with the molecular formula C10H18N2O It is a derivative of acetamide, featuring an amino group and a cyclooctene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(cyclooct-2-en-1-yl)acetamide typically involves the reaction of cyclooctene with an appropriate amine and acetic acid derivative. One common method is the cyanoacetylation of amines, where the amine reacts with an alkyl cyanoacetate under specific conditions to yield the desired product . The reaction can be carried out without solvents at room temperature or with heating, depending on the specific reagents used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(cyclooct-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(cyclooct-2-en-1-yl)acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-2-(cyclooct-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclooctene ring can interact with hydrophobic regions of proteins, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-(cyclooct-2-en-1-yl)acetic acid: Similar in structure but with an additional carboxylic acid group.
2-Amino-2-(cyclooct-2-en-1-yl)acetamide derivatives: Various derivatives with different substituents on the amino group.
Uniqueness
This compound is unique due to its combination of an amino group and a cyclooctene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H18N2O |
---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
2-amino-2-[(2Z)-cyclooct-2-en-1-yl]acetamide |
InChI |
InChI=1S/C10H18N2O/c11-9(10(12)13)8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7,11H2,(H2,12,13)/b6-4- |
InChI-Schlüssel |
XLZOSZOVIHTESP-XQRVVYSFSA-N |
Isomerische SMILES |
C1CC/C=C\C(CC1)C(C(=O)N)N |
Kanonische SMILES |
C1CCC=CC(CC1)C(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.